molecular formula C50H73N15O11 B612376 Bradykinin acetate salt CAS No. 6846-03-3

Bradykinin acetate salt

Katalognummer B612376
CAS-Nummer: 6846-03-3
Molekulargewicht: 1060.22
InChI-Schlüssel:
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Bradykinin Acetate Salt is a pro-inflammatory peptide that acts through G-protein-coupled receptors . It plays an important role in the regulation of fluid and electrolyte balance, smooth muscle contraction, vasodilation, and capillary permeability . It also activates sphingolipid metabolism .


Synthesis Analysis

Bradykinin Acetate Salt may be used as a precursor for the preparation of bradykinin (BK) prior to its determination from acidic aqueous solutions by electromembrane extraction (EME) followed by analysis using high-performance liquid chromatography (HPLC) with an ultraviolet (UV) detector .


Molecular Structure Analysis

The molecular formula of Bradykinin Acetate Salt is C52H77N15O13 . The molecular weight is 1120.3 g/mol .


Chemical Reactions Analysis

Bradykinin Acetate Salt may be used as a precursor for the preparation of bradykinin (BK) prior to its determination from acidic aqueous solutions by electromembrane extraction (EME) followed by analysis using high-performance liquid chromatography (HPLC) with an ultraviolet (UV) detector .


Physical And Chemical Properties Analysis

Bradykinin Acetate Salt has a molecular weight of 1120.3 g/mol . It is a compound with the molecular formula C52H77N15O13 .

Wissenschaftliche Forschungsanwendungen

  • Vascular Reactivity and Ethnicity : Bradykinin plays a significant role in endothelium-dependent vasodilation and contributes to the blood pressure-lowering effect of angiotensin-converting enzyme (ACE) inhibition. The vascular sensitivity to bradykinin varies among different ethnic groups, with normotensive blacks exhibiting a blunted vasodilator response compared to whites (Gainer et al., 2001).

  • Impact on Blood Pressure and Plasma Renin Activity : Bradykinin contributes to the short-term effects of ACE inhibition on blood pressure in both normotensive and hypertensive subjects. This finding suggests that bradykinin also influences the short-term effects of ACE inhibition on the renin-angiotensin system (Gainer et al., 1998).

  • Role in Angio-Oedema : High levels of plasma bradykinin are associated with acute attacks of hereditary, acquired, or captopril-induced angio-oedema. These findings indicate that bradykinin is a key mediator of symptoms in these conditions (Nussberger et al., 1998).

  • Chronic ACE Inhibitor Therapy in Heart Failure : Bradykinin contributes to the vasodilatory effects associated with chronic ACE inhibitor therapy in patients with heart failure. This contribution is particularly significant in maintaining basal vascular tone (Witherow et al., 2001).

  • Stimulation of Tissue-Type Plasminogen Activator : Bradykinin is a potent stimulus for tissue type plasminogen activator (t-PA) secretion, suggesting a role in fibrinolytic processes in the human vasculature. This effect is independent of the sympathetic nervous system (Brown et al., 1997).

  • Interaction with ACE Inhibitors : ACE inhibitors, which are widely used for cardiovascular and renal diseases, interact with bradykinin by altering the metabolism of various vasoactive substances. This interaction results in decreased systemic vascular resistance and promotes natriuresis, beneficial for treating hypertension and congestive heart failure (Hanif et al., 2010).

Eigenschaften

IUPAC Name

acetic acid;(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[2-[[(2S)-1-[(2S)-1-[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C50H73N15O11.C2H4O2/c51-32(16-7-21-56-49(52)53)45(72)65-25-11-20-39(65)47(74)64-24-9-18-37(64)43(70)58-28-40(67)59-34(26-30-12-3-1-4-13-30)41(68)62-36(29-66)46(73)63-23-10-19-38(63)44(71)61-35(27-31-14-5-2-6-15-31)42(69)60-33(48(75)76)17-8-22-57-50(54)55;1-2(3)4/h1-6,12-15,32-39,66H,7-11,16-29,51H2,(H,58,70)(H,59,67)(H,60,69)(H,61,71)(H,62,68)(H,75,76)(H4,52,53,56)(H4,54,55,57);1H3,(H,3,4)/t32-,33-,34-,35-,36-,37-,38-,39-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIGBULRGBBKXHS-MIEKKPBHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)O.C1CC(N(C1)C(=O)C2CCCN2C(=O)C(CCCN=C(N)N)N)C(=O)NCC(=O)NC(CC3=CC=CC=C3)C(=O)NC(CO)C(=O)N4CCCC4C(=O)NC(CC5=CC=CC=C5)C(=O)NC(CCCN=C(N)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O.C1C[C@H](N(C1)C(=O)[C@@H]2CCCN2C(=O)[C@H](CCCN=C(N)N)N)C(=O)NCC(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CO)C(=O)N4CCC[C@H]4C(=O)N[C@@H](CC5=CC=CC=C5)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C52H77N15O13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1120.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bradykinin acetate salt

CAS RN

6846-03-3
Record name 6846-03-3
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.